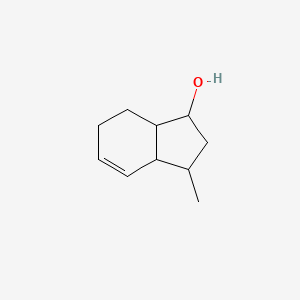![molecular formula C11H13IO2 B14276833 4-[(2-Iodophenyl)methoxy]but-2-en-1-ol CAS No. 138036-74-5](/img/structure/B14276833.png)
4-[(2-Iodophenyl)methoxy]but-2-en-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[(2-Iodophenyl)methoxy]but-2-en-1-ol is an organic compound with the molecular formula C11H13IO2 It is characterized by the presence of an iodophenyl group attached to a butenol structure through a methoxy linkage
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(2-Iodophenyl)methoxy]but-2-en-1-ol typically involves the reaction of 2-iodophenol with but-2-en-1-ol in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) under reflux conditions. The methoxy group is introduced through a nucleophilic substitution reaction, resulting in the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as column chromatography and recrystallization.
Analyse Des Réactions Chimiques
Types of Reactions
4-[(2-Iodophenyl)methoxy]but-2-en-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The double bond in the butenol structure can be reduced to form a saturated alcohol.
Substitution: The iodophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as sodium azide or thiolates in the presence of a suitable solvent.
Major Products Formed
Oxidation: Formation of 4-[(2-iodophenyl)methoxy]but-2-en-1-one.
Reduction: Formation of 4-[(2-iodophenyl)methoxy]butan-1-ol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
4-[(2-Iodophenyl)methoxy]but-2-en-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific biological targets.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mécanisme D'action
The mechanism of action of 4-[(2-Iodophenyl)methoxy]but-2-en-1-ol involves its interaction with molecular targets such as enzymes and receptors. The iodophenyl group can form halogen bonds with specific amino acid residues, modulating the activity of the target protein. The methoxy and butenol groups contribute to the compound’s overall binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-[(2-Bromophenyl)methoxy]but-2-en-1-ol
- 4-[(2-Chlorophenyl)methoxy]but-2-en-1-ol
- 4-[(2-Fluorophenyl)methoxy]but-2-en-1-ol
Uniqueness
4-[(2-Iodophenyl)methoxy]but-2-en-1-ol is unique due to the presence of the iodine atom, which imparts distinct chemical reactivity and biological activity compared to its bromine, chlorine, and fluorine analogs. The larger atomic radius and higher polarizability of iodine enhance the compound’s ability to form halogen bonds, making it a valuable tool in various research applications.
Propriétés
Numéro CAS |
138036-74-5 |
|---|---|
Formule moléculaire |
C11H13IO2 |
Poids moléculaire |
304.12 g/mol |
Nom IUPAC |
4-[(2-iodophenyl)methoxy]but-2-en-1-ol |
InChI |
InChI=1S/C11H13IO2/c12-11-6-2-1-5-10(11)9-14-8-4-3-7-13/h1-6,13H,7-9H2 |
Clé InChI |
URDGQWOVDNAXQZ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C(=C1)COCC=CCO)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Pyrimidine, 4,6-bis[4-fluoro-3-(trifluoromethyl)phenoxy]-](/img/structure/B14276752.png)
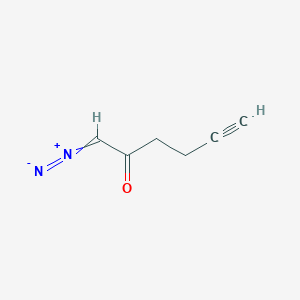
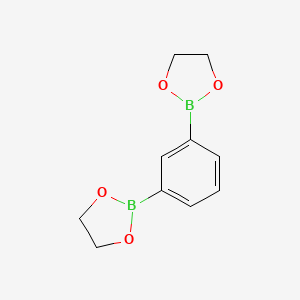
![Trimethyl{[1-(octyloxy)ethenyl]oxy}silane](/img/structure/B14276780.png)
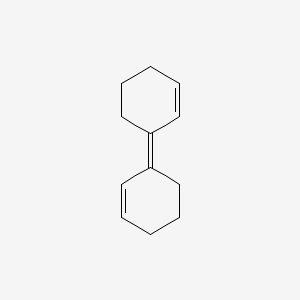

![2-[(2-Heptylphenoxy)methyl]oxirane](/img/structure/B14276800.png)
![2-Propenoic acid, 2-methyl-, 2-hydroxy-3-[(2-hydroxybutyl)[2-(2-oxo-1-imidazolidinyl)ethyl]amino]propyl ester](/img/structure/B14276805.png)
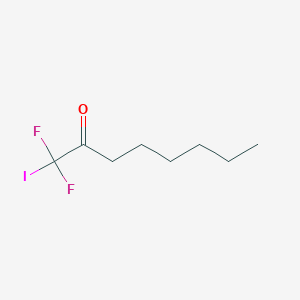
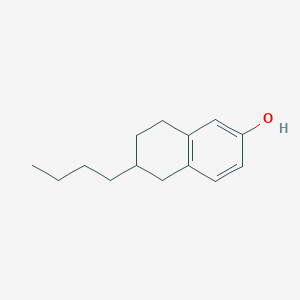
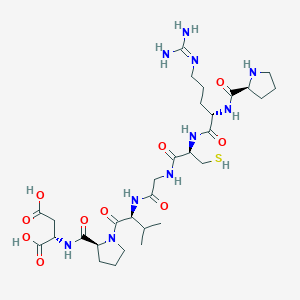
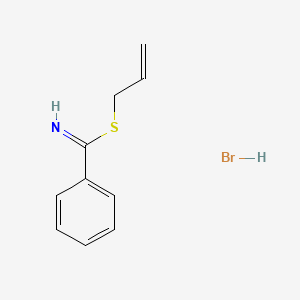
![2,3,5,7-Tetrahydro-1H-1lambda~6~,4lambda~6~,6lambda~6~-thieno[3,4-b][1,4]dithiine-1,1,4,4,6,6-hexone](/img/structure/B14276831.png)
